17-Bromo-6beta,9-difluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione
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Overview
Description
17-Bromo-6beta,9-difluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is used in various medical applications, particularly in dermatology, due to its potent effects on reducing inflammation and modulating immune responses .
Preparation Methods
The synthesis of 17-Bromo-6beta,9-difluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione involves multiple steps, starting from a suitable steroid precursor. The process typically includes halogenation, fluorination, and hydroxylation reactions under controlled conditions. Industrial production methods often employ advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Halogen atoms in the compound can be substituted with other groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
17-Bromo-6beta,9-difluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione is extensively studied for its applications in:
Chemistry: Used as a reference compound in analytical studies.
Biology: Investigated for its effects on cellular processes and immune modulation.
Medicine: Applied in the treatment of inflammatory skin conditions, such as eczema and psoriasis.
Industry: Utilized in the formulation of topical creams and ointments for its anti-inflammatory properties.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of pro-inflammatory cytokines and the inhibition of immune cell activation. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune responses .
Comparison with Similar Compounds
Similar compounds include:
6alpha,9alpha-difluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione: Another synthetic corticosteroid with similar anti-inflammatory properties.
9-fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione: Known for its potent glucocorticoid activity. The uniqueness of 17-Bromo-6beta,9-difluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione lies in its specific halogenation pattern, which enhances its stability and potency compared to other corticosteroids.
Properties
CAS No. |
61339-37-5 |
---|---|
Molecular Formula |
C22H27BrF2O4 |
Molecular Weight |
473.3 g/mol |
IUPAC Name |
(6R,8S,10S,11S,13S,14S,16R,17R)-17-bromo-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H27BrF2O4/c1-11-6-13-14-8-16(24)15-7-12(27)4-5-19(15,2)22(14,25)17(28)9-20(13,3)21(11,23)18(29)10-26/h4-5,7,11,13-14,16-17,26,28H,6,8-10H2,1-3H3/t11-,13+,14+,16-,17+,19+,20+,21+,22?/m1/s1 |
InChI Key |
VTFJMRXTPUUIRK-LMPWSHGTSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)CO)Br)C)O)F)C)F |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)Br)C)O)F)C)F |
Origin of Product |
United States |
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